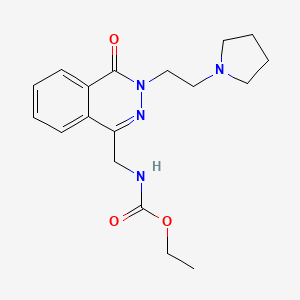![molecular formula C7H10O B2567961 Spiro[2.3]hexane-2-carbaldehyde CAS No. 1785532-62-8](/img/structure/B2567961.png)
Spiro[2.3]hexane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.3]hexane-2-carbaldehyde is a chemical compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in scientific research due to its potential biological activity and diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-2-carbaldehyde typically involves the construction of spirocyclic frameworks. One method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s unique structure and properties make it an excellent candidate for various applications, including catalysis, drug discovery, and material synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.3]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the aldehyde functional group, which is highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[2.3]hexane-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its biological activity.
Industry: Its applications in material synthesis and catalysis make it valuable in industrial processes.
Wirkmechanismus
The mechanism by which spiro[2.3]hexane-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially influencing various biological pathways. The visible-light-induced intramolecular [2 + 2] cycloaddition mechanism is one example of how this compound can be utilized in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.3]hexane-1-carbaldehyde: Another spirocyclic compound with similar structural features.
Spiropyran derivatives: Known for their photochromic properties and applications in optical technologies.
Spiro[2.3]hexane-5-carbaldehyde: Another variant with a different position of the aldehyde group.
Uniqueness
Spiro[2.3]hexane-2-carbaldehyde stands out due to its specific spirocyclic structure and the position of the aldehyde group, which imparts unique reactivity and potential biological activity. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Eigenschaften
IUPAC Name |
spiro[2.3]hexane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZYVJDHIPWIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)



![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2567889.png)
![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

![4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2567894.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2567895.png)



